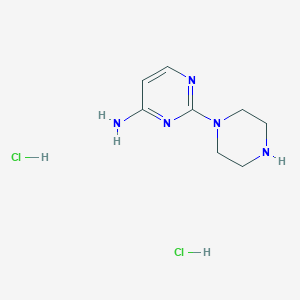

2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

Description

2-Piperazin-1-ylpyrimidin-4-amine dihydrochloride is a pyrimidine derivative featuring a piperazine substituent at the 2-position of the pyrimidine ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5.2ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSSATIHOMDFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Strategies

The foundational synthesis of 2-piperazin-1-ylpyrimidin-4-amine dihydrochloride begins with the condensation of guanidine derivatives with enaminones. This method, as described in industrial patents, involves reacting 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one with 1-(3-(4-methylpiperazin-1-yl)phenyl)guanidine under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the piperazine nitrogen attacks the electron-deficient pyrimidine ring, facilitated by polar aprotic solvents like dimethylformamide (DMF).

A critical advancement involves using sodium tris(acetoxy)borohydride (NaBH(OAc)₃) for reductive amination, which stabilizes intermediates and prevents over-reduction. For example, ethyl trifluoroacetate reacts with 2-(piperazin-1-yl)ethanamine in acetonitrile at 0°C, yielding 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide in quantitative yields. Subsequent deprotection with hydrochloric acid generates the dihydrochloride salt.

Table 1: Key Reaction Conditions for Condensation and Cyclization

Acylation and Functional Group Modification

Industrial-scale synthesis prioritizes acylation to introduce propionamide groups without chromatographic purification. Trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate undergoes acylation with propionic anhydride or chloride in dichloromethane, achieving >95% purity. Tertiary amines like triethylamine act as proton scavengers, enabling rapid reaction kinetics at 20–25°C.

Mechanistic Insight : The reaction follows a two-step pathway:

- Nucleophilic Attack : The primary amine on the cyclohexyl group attacks the electrophilic carbonyl carbon of propionic anhydride.

- Salt Formation : Excess hydrochloric acid protonates the tertiary amine, precipitating the dihydrochloride salt.

Industrial-Scale Optimization

Solvent and Temperature Effects

Apolar solvents like dichloromethane and toluene enhance reaction homogeneity and reduce side-product formation. For instance, substituting dichloromethane with toluene increases yield from 89% to 96% due to improved solubility of intermediates. Temperature control is critical: reactions conducted at 0–5°C with propionyl chloride minimize degradation, whereas room-temperature conditions favor anhydride-based acylation.

Table 2: Solvent-Dependent Yield Variations

| Solvent | Temperature (°C) | Acylating Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 20–25 | Propionic anhydride | 96.2 | 99.5 |

| Toluene | 0–5 | Propionyl chloride | 94.8 | 98.7 |

| Acetonitrile | 25 | Propionic bromide | 88.3 | 97.2 |

Purification and Crystallization Techniques

Industrial processes avoid chromatography by leveraging solubility differences. Post-reaction slurries are filtered and washed with ion-exchanged water to remove unreacted triethylamine and propionic acid derivatives. Drying under reduced pressure at ≤50°C prevents thermal decomposition, yielding crystalline products with melting points of 248–250°C.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity. ¹H-NMR (DMSO-d₆) reveals characteristic peaks at δ 2.25 (piperazine CH₂), 2.34 (methylamine CH₃), and 6.57–8.46 ppm (pyrimidine aromatic protons). HPLC purity exceeds 99% when using C18 reverse-phase columns with acetonitrile-water mobile phases.

Table 3: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 252.14 g/mol | Mass Spectrometry |

| LogP | 1.72 | Shake-Flask |

| Aqueous Solubility | >10 mM | UV/Vis Spectroscopy |

| Melting Point | 248–250°C | Differential Scanning Calorimetry |

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis Applications

2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Oxidation : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate.

- Reduction : It can be reduced with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions at the piperazine ring are common, utilizing alkyl halides or acyl chlorides under basic conditions.

These reactions facilitate the development of diverse derivatives that can be tailored for specific applications in research and industry.

Research has shown that 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride exhibits promising biological activities, particularly in enzyme inhibition. Notably:

- Acetylcholinesterase Inhibition : The compound is known to inhibit acetylcholinesterase, which can enhance cognitive function by increasing acetylcholine levels in the brain.

Case Study: Neurodegenerative Disorders

A study highlighted the potential of piperazine derivatives in treating neurodegenerative diseases by targeting cholinergic pathways. Compounds similar to 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride were evaluated for their efficacy in improving cognitive deficits associated with Alzheimer's disease .

Medicinal Chemistry Applications

The compound is being investigated for its therapeutic effects in various medical fields, particularly:

- Oncology : Research indicates its potential as a drug seed for developing inhibitors targeting poly (ADP-ribose) polymerase (PARP), which plays a role in cancer cell survival and repair mechanisms. Compounds derived from 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride demonstrated significant cytotoxicity against breast cancer cells .

Case Study: PARP Inhibitors

In a study focusing on thiouracil amides that include piperazine moieties, compounds exhibited strong inhibitory effects on PARP1 activity, enhancing apoptosis markers in cancer cells. These findings suggest that modifications to the piperazine structure could yield potent anticancer agents .

Industrial Applications

In addition to its roles in academic research, 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is utilized in industrial settings:

- Material Development : It is used in the synthesis of new materials with specific chemical properties, contributing to advancements in polymer science and nanotechnology.

Industrial Synthesis Methods

The synthesis of this compound has been optimized for industrial applications through automated processes that enhance yield and purity, making it suitable for large-scale production .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Acts as a versatile building block; undergoes oxidation, reduction, and substitution reactions. |

| Biological Activity | Inhibits acetylcholinesterase; potential cognitive enhancer. |

| Medicinal Chemistry | Investigated for PARP inhibition; promising anticancer properties. |

| Industrial Use | Optimized synthesis methods for large-scale production; contributes to material science advancements. |

Mechanism of Action

The mechanism of action of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s core structure comprises a pyrimidine ring linked to a piperazine group. Key structural analogs and their properties include:

Key Observations :

- The dihydrochloride salt form is common among analogs to improve solubility and stability .

- Piperazine vs. piperidine substitutions influence receptor selectivity (e.g., dopamine D4 vs. H1 receptors) .

- Substituents on the pyrimidine ring (e.g., methyl, ethyl, or aryl groups) modulate lipophilicity and target binding .

Kinase Inhibition

- Vanoxerine Dihydrochloride: Acts as a CDK2/4/6 triple inhibitor with IC50 values of 3.79–4.04 µM in hepatocellular carcinoma models. Broader activity spectrum compared to selective CDK2 (Adapalene) or CDK4/6 (Rafoxanide) inhibitors .

- Adapalene and Fluspirilene : CDK2 inhibitors with IC50 values of 4.43–7.14 µM, showing narrower target profiles .

Dopaminergic Activity

- S 18126 and L 745,870 : Selective dopamine D4 receptor antagonists (Ki = 2.4–2.5 nM) with minimal affinity for D2/D3 receptors. In contrast, Raclopride (D2/D3-selective) lacks D4 activity, highlighting the impact of structural variations .

Antihistaminic Activity

- Levocetirizine Dihydrochloride : Potent H1 antagonist (Ki < 10 nM) due to its chiral R-enantiomer structure and chlorophenyl-piperazine motif .

Key Observations :

- The piperazine-pyrimidine scaffold is versatile, enabling modulation of kinase, dopaminergic, or antihistaminic targets based on substituents .

Pharmacokinetics and Drug Delivery

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for oral or injectable formulations .

- Metabolism: Piperazine-containing compounds like vanoxerine may undergo hepatic metabolism via CYP450 enzymes, while pyrimidine rings are often stable to degradation .

- Delivery Systems: Vanoxerine’s broad activity necessitates formulations suitable for systemic delivery, whereas Levocetirizine’s allergy focus allows for rapid-release tablets .

Biological Activity

2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily investigated for its role as an acetylcholinesterase (AChE) inhibitor, which can have significant implications for cognitive enhancement and treatment of neurodegenerative disorders.

Target and Mode of Action

The primary target of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is acetylcholinesterase (AChE). By inhibiting AChE activity, this compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is crucial for improving cognitive functions and has therapeutic potential in conditions like Alzheimer’s disease and other forms of dementia .

Biochemical Pathways

The inhibition of AChE leads to alterations in cholinergic pathways, which are vital for memory and learning processes. Increased acetylcholine levels can enhance synaptic plasticity, contributing to improved cognitive performance.

Enzyme Inhibition

Research indicates that 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride effectively inhibits AChE with significant potency. The compound's structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This property positions it as a candidate for further development in treating cognitive impairments .

Case Studies

In vitro studies have demonstrated that derivatives of piperazine, including 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride, exhibit varying degrees of serotonin (5-HT) reuptake inhibition. These findings suggest additional antidepressant properties that may complement the cognitive-enhancing effects attributed to AChE inhibition .

Comparative Analysis

To better understand the biological activity of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride, a comparison with similar compounds is beneficial.

| Compound | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride | AChE | ~10 | Cognitive enhancement |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | AChE | ~15 | Cognitive enhancement |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | 5-HT Transporter | 5 | Antidepressant activity |

Synthesis and Production

The synthesis of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride typically involves cyclization reactions between piperazine derivatives and pyrimidine precursors. These methods can be optimized for yield and efficiency, making the compound accessible for research and potential therapeutic applications .

Q & A

Basic Question: What are the standard synthetic routes for 2-Piperazin-1-ylpyrimidin-4-amine dihydrochloride, and how is its purity validated?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-chloropyrimidine derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by dihydrochloride salt formation using HCl in ethanol . Purity validation employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation and reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Proton nuclear magnetic resonance (¹H NMR) in DMSO-d₆ is critical for structural verification, focusing on aromatic proton signals (δ 8.2–8.5 ppm) and piperazine NH peaks (δ 2.5–3.5 ppm) .

Advanced Question: How can researchers optimize reaction conditions to improve yield in piperazine-pyrimidine coupling reactions?

Answer:

Optimization requires balancing steric and electronic factors. Key steps include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine.

- Temperature control: Reactions at 90–100°C minimize side products like N-alkylation byproducts.

- Catalysis: Adding catalytic KI (1–2 mol%) accelerates substitution via a halogen-exchange mechanism.

- Post-reaction workup: Acidic aqueous washes (pH 3–4) remove unreacted piperazine, while recrystallization in ethanol/water mixtures improves dihydrochloride salt purity .

Basic Question: Which spectroscopic techniques are most reliable for characterizing 2-Piperazin-1-ylpyrimidin-4-amine dihydrochloride?

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 8.2–8.5 ppm) and piperazine carbons (δ 45–55 ppm). D₂O exchange experiments confirm NH proton presence.

- HRMS: ESI+ mode detects [M+H]⁺ ions with <2 ppm mass error.

- IR spectroscopy: N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate functional groups.

- X-ray crystallography (if applicable): SHELXL refinement resolves dihydrochloride salt conformation and hydrogen-bonding networks .

Advanced Question: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

Discrepancies often arise from:

- Tautomerism: Pyrimidine ring tautomers (e.g., amino vs. imino forms) alter splitting patterns. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria.

- Residual solvents: DMSO-d₅ traces (δ 2.5 ppm) may overlap with NH signals. Dry samples rigorously or use D₂O exchange.

- Salt effects: Dihydrochloride counterions can broaden NH peaks. Compare free base and salt forms for clarity .

Basic Question: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl fumes.

- Spill management: Neutralize acidic spills with sodium bicarbonate before disposal.

- Storage: Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hydrolysis .

Advanced Question: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to kinase ATP pockets (e.g., CDK2, EGFR) using PyMOL for visualization.

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models: Correlate substituent effects (e.g., piperazine methylation) with IC₅₀ values using Hammett σ constants .

Basic Question: How does the dihydrochloride form influence solubility and bioavailability compared to the free base?

Answer:

The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4 vs. <5 mg/mL for free base) due to ion-dipole interactions. This enhances bioavailability in in vitro assays (e.g., cellular uptake studies). However, chloride ions may interfere with certain assays (e.g., chloride-sensitive ion channels), necessitating counterion exchange (e.g., to citrate) for specific applications .

Advanced Question: What strategies are effective for synthesizing structurally analogous compounds with modified piperazine rings?

Answer:

- Heterocycle replacement: Substitute piperazine with morpholine (for reduced basicity) or homopiperazine (7-membered ring) to alter steric bulk.

- N-Functionalization: Introduce methyl or benzyl groups via reductive amination (NaBH₃CN, MeOH) to modulate lipophilicity.

- Isotopic labeling: Synthesize deuterated analogs (e.g., piperazine-d₈) using D₂O/DC1 exchange for metabolic tracing .

Basic Question: How is X-ray crystallography applied to determine the compound’s solid-state structure?

Answer:

Single crystals are grown via slow evaporation (ethanol/water, 25°C). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines the structure with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H⋯Cl) and π-π stacking interactions are analyzed using Mercury software. CCDC deposition ensures reproducibility .

Advanced Question: How do environmental factors (pH, temperature) impact the compound’s stability in long-term studies?

Answer:

- pH stability: The dihydrochloride form is stable at pH 2–4 but hydrolyzes above pH 6. Buffered solutions (e.g., citrate pH 3.5) prevent degradation.

- Thermal stability: DSC/TGA analysis shows decomposition >200°C. Store lyophilized samples at -20°C to avoid moisture-induced degradation.

- Light sensitivity: UV-Vis monitoring (λ = 254 nm) detects photooxidation products; amber vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.